![molecular formula C13H18O B13574096 4-[2-(Propan-2-yl)phenyl]butanal CAS No. 62518-62-1](/img/structure/B13574096.png)
4-[2-(Propan-2-yl)phenyl]butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Propan-2-yl)phenyl]butanal is an organic compound with a molecular formula of C13H18O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its aromatic ring substituted with an isopropyl group and a butanal chain, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
4-[2-(Propan-2-yl)phenyl]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[2-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[2-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4-[2-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 4-[2-(Propan-2-yl)phenyl]butanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
4-Phenylbutanal: Lacks the isopropyl group, making it less sterically hindered.
2-Phenylbutanal: The phenyl group is attached to a different carbon, altering its reactivity.
4-[2-(Methyl)phenyl]butanal: Has a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Uniqueness
4-[2-(Propan-2-yl)phenyl]butanal is unique due to the presence of the isopropyl group on the aromatic ring, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on aromatic aldehydes .
特性
CAS番号 |
62518-62-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(2-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-9-4-3-7-12(13)8-5-6-10-14/h3-4,7,9-11H,5-6,8H2,1-2H3 |
InChIキー |
DKPKRZXFTFSVQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
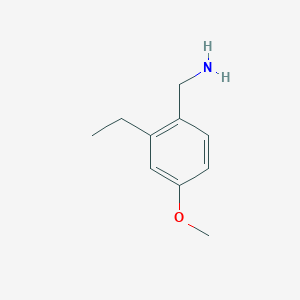
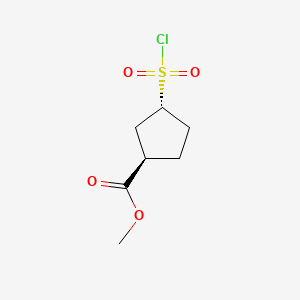

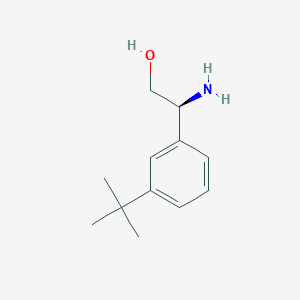

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
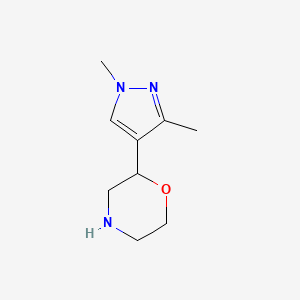

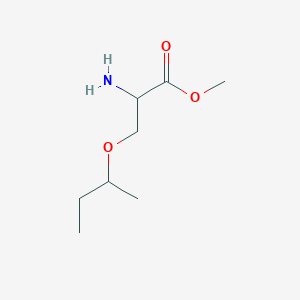
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
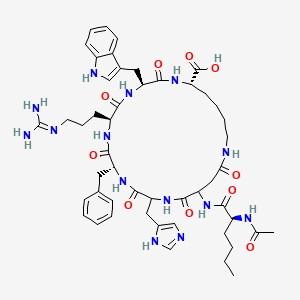
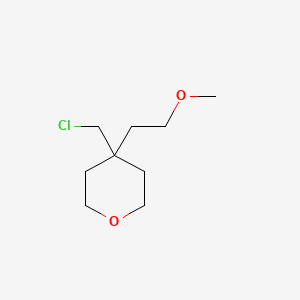
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
